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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B10757207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK 690 Hydrochloride,

a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document

details the inhibitor's biochemical and cellular activity, explores the signaling pathways

modulated by LSD1, and offers detailed protocols for key experimental assays.

Executive Summary
GSK 690 Hydrochloride is a (4-cyanophenyl)glycine derivative that acts as a reversible,

mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.

[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional

regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3

(H3K4me1/2), leading to gene repression. Its overexpression is implicated in various cancers,

making it a significant therapeutic target. GSK 690 demonstrates potent enzymatic inhibition

and has been shown to affect cancer cell proliferation and gene expression.

Quantitative Data
The following tables summarize the key quantitative data for GSK 690 Hydrochloride,

providing a reference for its potency, binding affinity, and cellular activity.

Table 1: Biochemical Activity of GSK 690
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Parameter Value Notes Reference

IC50 37 nM

Biochemical assay

measuring inhibition of

LSD1 enzymatic

activity.

[1]

Kd 9 nM

Dissociation constant,

indicating high binding

affinity to LSD1.

[1]

Table 2: Cellular Activity of GSK 690
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Cell Line Assay Type Concentration Effect Reference

THP-1
Clonogenic

Assay
10 µM

~70% inhibition

of relative

clonogenic

activity.

[3]

MV4-11
Clonogenic

Assay
10 µM

~80% inhibition

of relative

clonogenic

activity.

[3]

THP-1 Gene Expression Not specified

Increased

expression of

CD86.

[3]

RD Apoptosis Assay 1 µM

Induces

caspase-

dependent cell

death (in

combination with

JNJ-26481585).

[1][4][5]

RH30 Apoptosis Assay 10 µM

Induces

caspase-

dependent cell

death (in

combination with

JNJ-26481585).

[1][4][5]

Table 3: Selectivity Profile of GSK 690

Target IC50
Selectivity vs.
LSD1

Reference

MAO-A >200 µM >5400-fold [3]

MAO-B Not specified Not specified
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Signaling Pathways Modulated by LSD1
LSD1 is a critical epigenetic regulator with a primary role in gene silencing through the

demethylation of H3K4me1 and H3K4me2, which are marks of active transcription. It functions

as a core component of several transcriptional repressor complexes, including the CoREST

and NuRD complexes. However, LSD1 can also act as a transcriptional co-activator by

demethylating the repressive H3K9me1/2 marks, often in association with nuclear receptors

like the androgen receptor.

Inhibition of LSD1 by compounds such as GSK 690 leads to an increase in global H3K4me2

levels, reactivating the expression of silenced tumor suppressor genes and differentiation-

promoting genes.[6][7]
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Core mechanism of LSD1-mediated gene repression and its inhibition by GSK 690.

Beyond its direct role in histone modification, LSD1 is integrated into broader cellular signaling

networks. It has been shown to influence key oncogenic pathways, including:

PI3K/AKT/mTOR Pathway: LSD1 can activate the PI3K/AKT pathway by transcriptionally

regulating the expression of the PI3K regulatory subunit, p85.[8] It has also been identified

as a negative regulator of autophagy through the mTOR signaling pathway.[9]

TGF-β Signaling: The LSD1/NuRD complex is known to regulate the TGF-β signaling

pathway. Ablation of LSD1 can lead to the upregulation of TGF-β family members.[10]

Non-Histone Substrates: LSD1's activity is not limited to histones. It can also demethylate

non-histone proteins such as the tumor suppressor p53 and the DNA methyltransferase 1

(DNMT1), thereby modulating their activity and stability.
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Integration of LSD1 into major cellular signaling pathways.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LSD1

inhibitors like GSK 690.
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Biochemical LSD1 Demethylase Activity Assay
(Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent

demethylation reaction catalyzed by LSD1. The H₂O₂ is used by horseradish peroxidase (HRP)

to oxidize a chromogenic substrate, allowing for continuous spectrophotometric monitoring of

enzyme activity.[9]

Materials:

Purified recombinant human LSD1 enzyme

Histone H3 (1-21) peptide with mono- or di-methylated K4 (H3K4me1/2) as substrate

Horseradish Peroxidase (HRP)

Chromogenic substrate (e.g., Amplex Red)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

GSK 690 Hydrochloride (or other test inhibitors) dissolved in DMSO

96-well microplate and spectrophotometer

Procedure:

Reagent Preparation: Prepare serial dilutions of GSK 690 in Assay Buffer. The final DMSO

concentration should be kept constant across all wells (e.g., <1%).

Reaction Setup: In each well of a 96-well plate, add the following in order:

50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red.

25 µL of the H3 peptide substrate solution.

5 µL of the GSK 690 dilution or vehicle control (DMSO).
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Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor

to bind to the enzyme.

Reaction Initiation: Initiate the demethylase reaction by adding 20 µL of the diluted LSD1

enzyme solution to each well.

Measurement: Immediately begin monitoring the increase in fluorescence (for Amplex Red:

excitation ~540 nm, emission ~590 nm) or absorbance (for other substrates) over time using

a microplate reader.

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the

inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to

determine the IC50 value.
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Workflow for the peroxidase-coupled LSD1 biochemical assay.

Cellular Assay: Western Blot for H3K4me2 Levels
This protocol assesses the in-cell activity of an LSD1 inhibitor by measuring the accumulation

of its substrate, H3K4me2.

Materials:

Cancer cell line of interest (e.g., THP-1, MV4-11)

Complete cell culture medium

GSK 690 Hydrochloride

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
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HRP-conjugated secondary antibody

ECL detection reagent and imaging system

Procedure:

Cell Treatment: Seed cells in culture plates and allow them to adhere or reach a desired

density. Treat the cells with various concentrations of GSK 690 (e.g., 0.1 to 10 µM) and a

vehicle control (DMSO) for a specified time (e.g., 48-72 hours).

Cell Lysis: Harvest the cells and lyse them using ice-cold RIPA buffer to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

PAGE gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Visualize the protein bands using an ECL detection reagent.

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3

antibody to ensure equal loading of histone proteins.

Data Analysis: Quantify the band intensities for H3K4me2 and normalize them to the total H3

bands to determine the relative increase in H3K4me2 levels upon treatment.
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Workflow for Western blot analysis of H3K4me2 levels.

Clonogenic Survival Assay
This in vitro assay assesses the long-term effect of a cytotoxic or cytostatic agent on the ability

of single cells to survive and proliferate to form a colony.[11][12]

Materials:

Adherent cancer cell line

Complete cell culture medium

GSK 690 Hydrochloride

6-well plates

Fixation solution (e.g., 6% glutaraldehyde)

Staining solution (e.g., 0.5% crystal violet)

Procedure:

Cell Seeding: Harvest a single-cell suspension and count the cells. Seed a low, precise

number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency)

into 6-well plates. Allow cells to attach overnight.

Compound Treatment: Treat the cells with a range of concentrations of GSK 690 for a

defined period (this can be continuous or for a shorter duration, followed by replacement with

fresh media).

Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, allowing sufficient time for

colonies to form (a colony is typically defined as ≥50 cells).

Fixing and Staining:

Carefully remove the medium from the wells.
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Wash the wells gently with PBS.

Add the fixation solution and incubate for 15-30 minutes.

Remove the fixative and add the crystal violet staining solution. Incubate for 20-30

minutes.

Colony Counting: Wash the plates with water to remove excess stain and allow them to air

dry. Count the number of visible colonies in each well.

Data Analysis:

Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the

control group.

Surviving Fraction (SF): (Number of colonies counted after treatment) / (Number of cells

seeded x PE).

Plot the surviving fraction against the drug concentration.

Workflow for the clonogenic survival assay.

Conclusion
GSK 690 Hydrochloride is a valuable chemical probe for studying the biological roles of

LSD1. Its high potency and reversible mechanism of action make it a useful tool for dissecting

the complex signaling networks regulated by this key epigenetic modifier. The data and

protocols presented in this guide offer a robust framework for researchers to design and

execute experiments aimed at further elucidating the therapeutic potential of LSD1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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